molecular formula C22H22ClNO3 B2753615 Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396750-66-5

Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2753615
CAS No.: 1396750-66-5
M. Wt: 383.87
InChI Key: HCCZABCITSVHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClNO3 and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of selective CB2 receptor agonists based on the benzofuran structure involved key steps such as palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions. These compounds are evaluated for their in vivo efficacy and optimization as CB2 receptor agonists (Luo & Naguib, 2012).
  • Structural studies of benzofuran derivatives have been conducted, revealing their crystal structures and interaction patterns. For instance, compounds with a piperidine ring showed a chair conformation and various intermolecular hydrogen bonds, contributing to the stability of the crystal structure (Revathi et al., 2015).

Pharmacological Properties

  • Certain benzofuran derivatives demonstrated antimicrobial activity against a range of microbial strains, indicating their potential as antimicrobial agents. For example, novel benzofuran-2-yl derivatives have been synthesized and evaluated for their antimicrobial efficacy (Koca et al., 2005).
  • Other research focused on the antagonist properties of benzofuran compounds against specific receptors, such as the CB1 cannabinoid receptor. These studies aim to understand the molecular interaction and binding affinities of benzofuran derivatives, potentially leading to new therapeutic agents (Shim et al., 2002).

Theoretical and Computational Analysis

  • Density Functional Theory (DFT) and other computational methods have been used to optimize the structural coordinates of benzofuran compounds, providing insights into their electronic properties and reactivity. This theoretical analysis supports experimental findings and helps in the design of new compounds with desired properties (Huang et al., 2021).

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCZABCITSVHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.